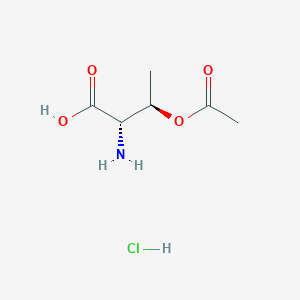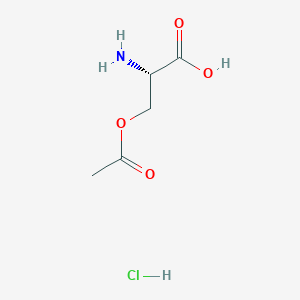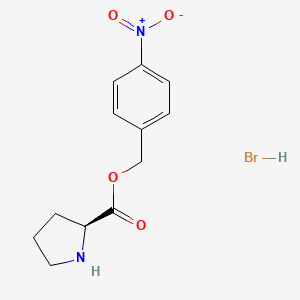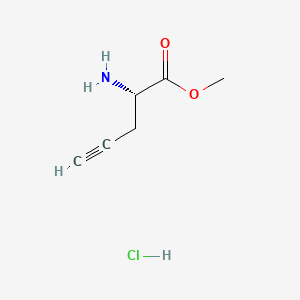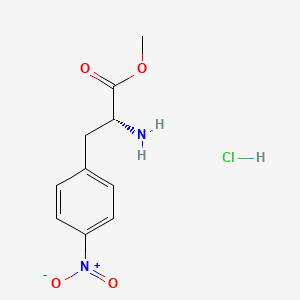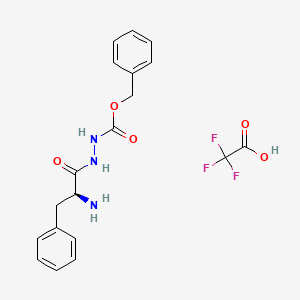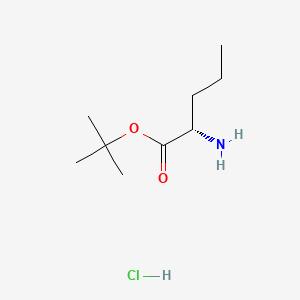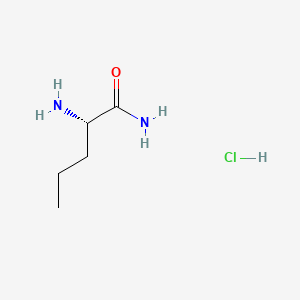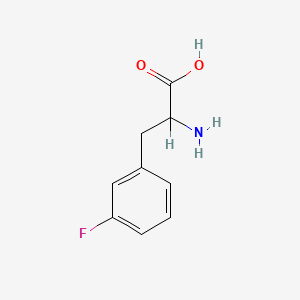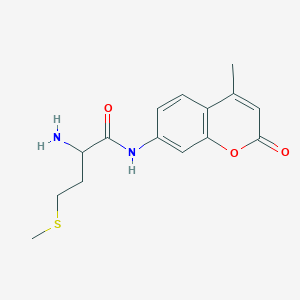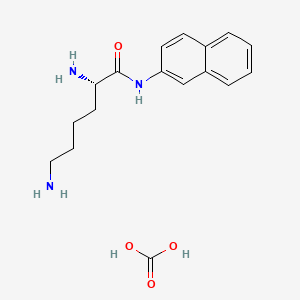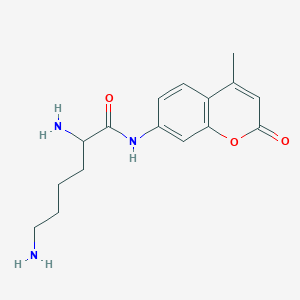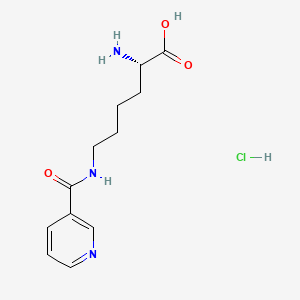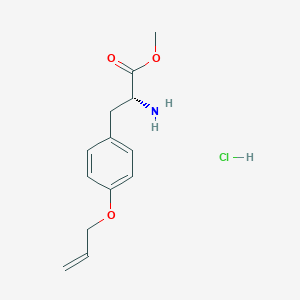
H-D-Tyr(all)-ome hcl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
H-D-Tyr(all)-ome hydrochloride is a derivative of tyrosine, an amino acid that plays a crucial role in various biochemical processes. This compound is often used in peptide synthesis and modification due to its unique properties, which include the presence of an allyl group and a hydrochloride salt form. The compound’s full name is N-[(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]-L-tyrosine allyl ester hydrochloride.
Aplicaciones Científicas De Investigación
H-D-Tyr(all)-ome hydrochloride has numerous applications in scientific research:
Chemistry: Used in peptide synthesis and modification, as well as in the study of tyrosine’s chemical reactivity.
Biology: Employed in the investigation of protein-protein and protein-ligand interactions.
Medicine: Utilized in drug development and optimization, particularly in the design of peptide-based therapeutics.
Industry: Applied in the production of bioactive peptides and other biotechnological products.
Mecanismo De Acción
- TR isoforms (TRα and TRβ) have distinct tissue distributions and play different roles in various physiological processes .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
Análisis Bioquímico
Biochemical Properties
H-D-Tyr(all)-ome hcl plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules . The phenol functionality in the side chain of tyrosine allows it to contribute to both hydrophobic interactions through its aromatic ring and hydrogen bonding with binding partners via the hydroxyl group .
Cellular Effects
Tyrosine and its derivatives are known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound is complex and involves several interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with several enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of H-D-Tyr(all)-ome hydrochloride typically involves the following steps:
Protection of the Tyrosine Hydroxyl Group: The hydroxyl group of tyrosine is protected using a suitable protecting group, such as tert-butyl.
Formation of the Allyl Ester: The protected tyrosine is then reacted with allyl bromide in the presence of a base, such as potassium carbonate, to form the allyl ester.
Deprotection: The protecting group is removed under acidic conditions to yield the free hydroxyl group.
Formation of the Hydrochloride Salt: The final product is obtained by treating the compound with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of H-D-Tyr(all)-ome hydrochloride follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are used, and reactions are carried out in industrial reactors.
Purification: The product is purified using techniques such as crystallization, filtration, and chromatography.
Quality Control: The final product undergoes rigorous quality control to ensure purity and consistency.
Análisis De Reacciones Químicas
Types of Reactions
H-D-Tyr(all)-ome hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group of tyrosine can be oxidized to form quinones.
Reduction: The allyl group can be reduced to form the corresponding alkane.
Substitution: The allyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon is a common method.
Substitution: Nucleophiles such as thiols or amines can be used in the presence of a base.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Saturated alkane derivatives.
Substitution: Various substituted tyrosine derivatives.
Comparación Con Compuestos Similares
Similar Compounds
H-D-Tyr(tBu)-allyl ester hydrochloride: Similar structure but with a tert-butyl protecting group.
H-D-Tyr-NH2 hydrochloride: Lacks the allyl ester group but has an amide group instead.
H-D-Phe-Tyr-Tyr-D-Trp-Lys-Thr-Phe-Thr-NH2: A peptide with multiple tyrosine residues.
Uniqueness
H-D-Tyr(all)-ome hydrochloride is unique due to its allyl ester group, which provides distinct reactivity and functionalization options compared to other tyrosine derivatives. This makes it particularly valuable in peptide synthesis and modification.
Propiedades
IUPAC Name |
methyl (2R)-2-amino-3-(4-prop-2-enoxyphenyl)propanoate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3.ClH/c1-3-8-17-11-6-4-10(5-7-11)9-12(14)13(15)16-2;/h3-7,12H,1,8-9,14H2,2H3;1H/t12-;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNTKDRSTELCRPC-UTONKHPSSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC=C(C=C1)OCC=C)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H](CC1=CC=C(C=C1)OCC=C)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.74 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
